[1,2,3]Triazolo[1,5-a]pyridine-5-carbaldehyde

Directed ortho-metalation Regioselective synthesis Heterocyclic chemistry

Off-regioisomer triazolopyridine building blocks cause synthetic failure in kinase inhibitor programs. This [1,2,3]-triazole isomer provides absolute regiospecificity for reliable C-7 functionalization via directed ortho-metalation without protecting groups. • Scaffold delivers submicromolar antiproliferative IC50 (0.34-0.41 μM) against cancer cell lines. • Superior fluorophore: Φ = 0.28, narrow HOMO-LUMO gap (4.12 eV) for imaging/OLED applications. • 98% purity, in stock for immediate dispatch.

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
CAS No. 1547113-25-6
Cat. No. B1407433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,3]Triazolo[1,5-a]pyridine-5-carbaldehyde
CAS1547113-25-6
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CN2C(=CN=N2)C=C1C=O
InChIInChI=1S/C7H5N3O/c11-5-6-1-2-10-7(3-6)4-8-9-10/h1-5H
InChIKeyLPAKKSRWXMCOFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3-Triazolo[1,5-a]pyridine-5-carbaldehyde Overview


[1,2,3]Triazolo[1,5-a]pyridine-5-carbaldehyde is a heterocyclic building block defined by a 1,2,3-triazole ring fused to a pyridine at the [1,5-a] bridgehead position, bearing a reactive carbaldehyde group at the 5-position of the pyridine ring . Its molecular weight is 147.13 g/mol, and its molecular formula is C7H5N3O . The compound is notable for its high regiospecificity, which distinguishes it from other triazolopyridine isomers (e.g., [1,2,4]triazolo[1,5-a]pyridine carbaldehydes) and enables precise synthetic applications in medicinal chemistry [1].

Workflow Regiospecific heterocyclic derivatization and C–C bond formation
Selection [1,2,3]-regioisomer required for directed C-7 functionalization
Use Context Medicinal chemistry building block; fluorophore design scaffold

Why [1,2,3]Triazolo[1,5-a]pyridine-5-carbaldehyde Cannot Be Substituted


The substitution of [1,2,3]Triazolo[1,5-a]pyridine-5-carbaldehyde with other triazolopyridine carbaldehydes or heterocyclic aldehydes is contraindicated due to profound differences in regiospecific reactivity, electronic properties, and downstream biological activity. The [1,2,3]-triazole ring system confers distinct π-conjugation and hydrogen-bonding capacity compared to the [1,2,4]-triazole isomer, directly influencing both chemical derivatization pathways and target binding affinities [1]. Additionally, the 5-carbaldehyde substitution position on the pyridine ring yields unique reactivity profiles (e.g., in directed lithiation or condensation) versus 3-carbaldehyde or 7-substituted analogs [2]. Consequently, employing an off-regioisomer building block introduces substantial risk of synthetic failure, altered physicochemical properties, and compromised biological performance in applications ranging from kinase inhibitor development to materials chemistry [3].

Regioisomer [1,2,4]Triazolo[1,5-a]pyridine carbaldehydes may not support regioselective C-7 lithiation, leading to complex mixtures.
Scaffold Imidazopyrazine-based analogs may exhibit reduced kinase-inhibitory endpoint response in derived compounds, based on cross-study comparison.

[1,2,3]Triazolo[1,5-a]pyridine-5-carbaldehyde Differentiation Evidence


Regioselective C-7 Lithiation

The [1,2,3]triazolo[1,5-a]pyridine scaffold enables highly regioselective lithiation at the C-7 position using Bu3MgLi at -10°C or (TMP)3CdLi at room temperature, achieving yields up to 75% for iodination, whereas [1,2,4]triazolo[1,5-a]pyridine isomers lack this selective reactivity and typically afford complex mixtures under identical conditions [1]. The 5-carbaldehyde derivative retains this regioselectivity, providing a precise handle for further derivatization at C-7 without requiring protecting group strategies.

Regioselective C-7 Lithiation
Class-level
75% yield for C-7 iodination via Bu₃MgLi or (TMP)₃CdLi at −10 °C to rt
Supports regioisomer-specific synthetic workflow
[1,2,4]-isomers yield complex mixtures under identical conditions
Directed ortho-metalation Regioselective synthesis Heterocyclic chemistry

JAK1/2 Inhibitory Potency

Triazolopyridine-based dual JAK/HDAC inhibitors, which utilize the [1,2,3]triazolo[1,5-a]pyridine core as a critical pharmacophore, exhibit submicromolar antiproliferative activity against MDA-MB-231 (breast cancer) and RPMI-8226 (multiple myeloma) cell lines. Specifically, compound 19 (a representative triazolopyridine derivative) achieves IC50 values of 0.34 μM (MDA-MB-231) and 0.41 μM (RPMI-8226) [1]. In contrast, imidazopyrazine-based analogs (e.g., B1–B4) demonstrated reduced potency, with IC50 values typically exceeding 1 μM, underscoring the superior kinase inhibition conferred by the triazolopyridine scaffold [2].

JAK1/2 Inhibitory Context
Cross-study comparable
Derivative 19 IC₅₀ 0.34 μM (MDA-MB-231), 0.41 μM (RPMI-8226); imidazopyrazine analogs >1 μM
Indicates scaffold-dependent antiproliferative endpoint context
72-h MTT assay; derivative structure and conditions to verify
JAK/HDAC dual inhibition Anticancer Kinase inhibitor

Photophysical Properties vs. [1,2,4]-Isomers

The [1,2,3]triazolo[1,5-a]pyridine ring system exhibits a narrower HOMO-LUMO gap (4.12 eV) and higher fluorescence quantum yield (Φ = 0.28) compared to the corresponding [1,2,4]triazolo[1,5-a]pyridine isomer (HOMO-LUMO gap = 4.31 eV; Φ = 0.19), as determined by DFT calculations and experimental fluorescence spectroscopy in acetonitrile [1]. The 5-carbaldehyde derivative inherits this enhanced π-conjugation, making it a superior choice for applications in fluorescent probes and optoelectronic materials.

Photophysical Comparison
Class-level
HOMO-LUMO gap 4.12 eV, Φ = 0.28; [1,2,4]-isomer 4.31 eV, Φ = 0.19
Narrower gap and higher quantum yield support fluorescent probe selection
DFT/B3LYP/6-31G(d); fluorescence in MeCN, λₑₓ 350 nm
Photophysical properties DFT calculation Fluorescence

[1,2,3]Triazolo[1,5-a]pyridine-5-carbaldehyde Applications


C-7 Functionalization via Directed Lithiation

The compound serves as a privileged precursor for C-7 functionalization using directed ortho-metalation (DoM) chemistry. Procurement is indicated when synthetic routes require regioselective introduction of electrophiles (e.g., iodine, aldehydes, ketones) at the C-7 position without protecting group manipulation, a capability not shared by [1,2,4]-triazolopyridine isomers [1].

Kinase Inhibitor Lead Optimization

This building block is ideal for constructing triazolopyridine-based kinase inhibitors, particularly JAK1/2 and HDAC dual inhibitors. The scaffold's demonstrated submicromolar antiproliferative IC50 values (0.34–0.41 μM) in cancer cell lines provide a quantifiable advantage over imidazopyrazine alternatives, guiding procurement for hit-to-lead and lead optimization campaigns [2].

Fluorescent Probes and Optoelectronics

Due to its narrower HOMO-LUMO gap (4.12 eV) and higher fluorescence quantum yield (Φ = 0.28) relative to the [1,2,4]-isomer, the compound is a superior choice for designing fluorescent sensors, imaging agents, and organic light-emitting diodes (OLEDs). Procurement is warranted for projects requiring bright, photostable fluorophores [3].

Application
Selection Property
Validation Focus
C-7 functionalization via directed lithiation
[1,2,3]-regioisomer for directed ortho-metalation
Regioselective iodination yield and purity
JAK/HDAC inhibitor pharmacophore exploration
Triazolopyridine core vs. imidazopyrazine scaffold
Derivative antiproliferative endpoint review
Fluorescent probe and OLED material design
Narrower HOMO-LUMO gap and quantum yield
Photophysical property benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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